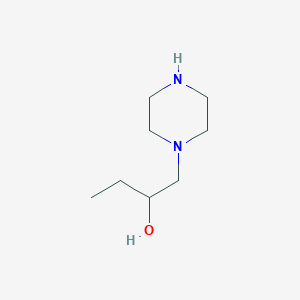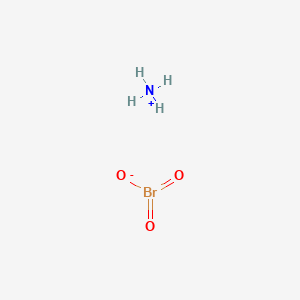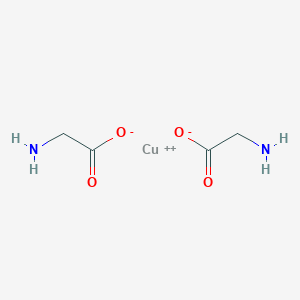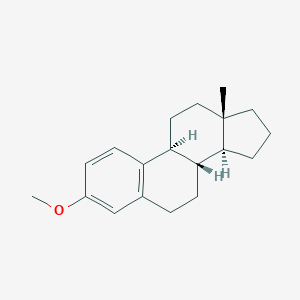
3-Methoxyestra-1,3,5(10)-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyestra-1,3,5(10)-triene (MET) is a synthetic estrogen receptor ligand that has been extensively studied for its potential therapeutic applications. It is a nonsteroidal compound that exhibits selective estrogen receptor modulator (SERM) activity, which means that it can act as both an estrogen agonist and antagonist in different tissues.
Wissenschaftliche Forschungsanwendungen
3-Methoxyestra-1,3,5(10)-triene has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. It has been shown to have anti-tumor effects by inhibiting the growth of breast cancer cells. 3-Methoxyestra-1,3,5(10)-triene has also been shown to increase bone mineral density and reduce bone loss in postmenopausal women. In addition, 3-Methoxyestra-1,3,5(10)-triene has been shown to have cardioprotective effects by improving endothelial function and reducing inflammation.
Wirkmechanismus
3-Methoxyestra-1,3,5(10)-triene acts as a SERM by binding to estrogen receptors (ERs) in different tissues. In breast cancer cells, 3-Methoxyestra-1,3,5(10)-triene acts as an ER antagonist, inhibiting the growth of cancer cells. In bone tissue, 3-Methoxyestra-1,3,5(10)-triene acts as an ER agonist, promoting bone formation and reducing bone loss. In cardiovascular tissue, 3-Methoxyestra-1,3,5(10)-triene acts as an ER agonist, improving endothelial function and reducing inflammation.
Biochemische Und Physiologische Effekte
3-Methoxyestra-1,3,5(10)-triene has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, 3-Methoxyestra-1,3,5(10)-triene inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bone tissue, 3-Methoxyestra-1,3,5(10)-triene promotes bone formation by increasing osteoblast activity and reducing osteoclast activity. In cardiovascular tissue, 3-Methoxyestra-1,3,5(10)-triene improves endothelial function by increasing nitric oxide production and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxyestra-1,3,5(10)-triene has several advantages for lab experiments. It is a nonsteroidal compound that exhibits SERM activity, which makes it a useful tool for studying the effects of estrogen on different tissues. 3-Methoxyestra-1,3,5(10)-triene is also highly selective for ERs, which reduces the risk of off-target effects. However, 3-Methoxyestra-1,3,5(10)-triene has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous estrogen. In addition, 3-Methoxyestra-1,3,5(10)-triene has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-Methoxyestra-1,3,5(10)-triene. One area of interest is the development of 3-Methoxyestra-1,3,5(10)-triene analogs with improved pharmacological properties. Another area of interest is the study of 3-Methoxyestra-1,3,5(10)-triene in combination with other drugs for the treatment of breast cancer, osteoporosis, and cardiovascular diseases. Additionally, the effects of 3-Methoxyestra-1,3,5(10)-triene on other tissues such as the brain and liver warrant further investigation. Overall, 3-Methoxyestra-1,3,5(10)-triene has great potential for therapeutic applications and further research is needed to fully understand its mechanisms of action and potential benefits.
Synthesemethoden
The synthesis of 3-Methoxyestra-1,3,5(10)-triene involves the reaction of 3-methoxyestra-1,3,5(10)-trien-17-one with boron tribromide in dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-Methoxyestra-1,3,5(10)-triene. This method has been optimized to produce high yields of 3-Methoxyestra-1,3,5(10)-triene with purity greater than 99%.
Eigenschaften
CAS-Nummer |
14550-57-3 |
|---|---|
Produktname |
3-Methoxyestra-1,3,5(10)-triene |
Molekularformel |
C19H26O |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H26O/c1-19-10-3-4-18(19)17-7-5-13-12-14(20-2)6-8-15(13)16(17)9-11-19/h6,8,12,16-18H,3-5,7,9-11H2,1-2H3/t16-,17-,18+,19+/m1/s1 |
InChI-Schlüssel |
UHDFDVNBHMUVOO-YRXWBPOGSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=C([C@H]3CC2)C=CC(=C4)OC |
SMILES |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
Kanonische SMILES |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
Synonyme |
3-methoxy-13alpha-estra-1,3,5(10)-triene 3-methoxyestra-1,3,5(10)-triene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



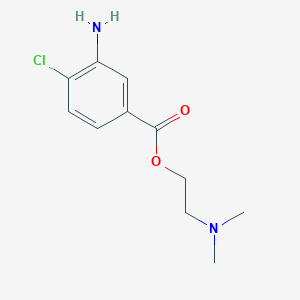
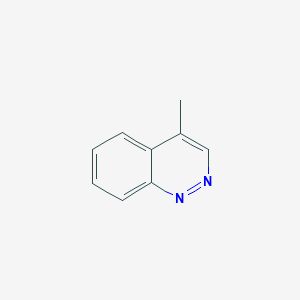
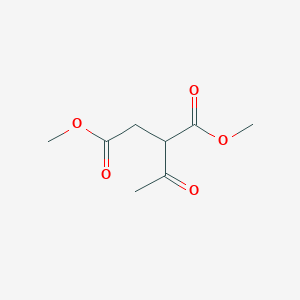
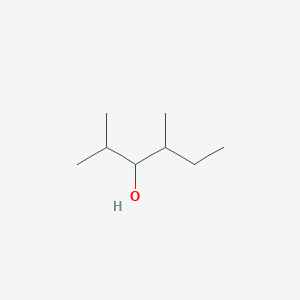
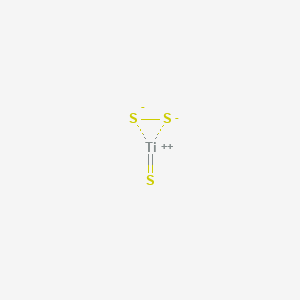
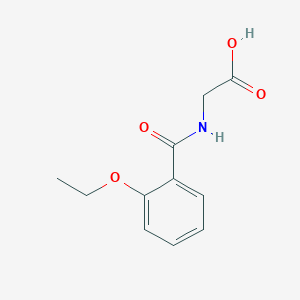

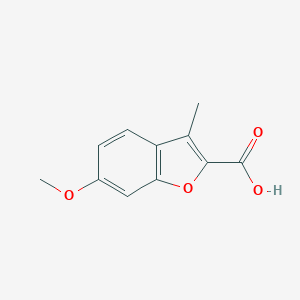
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)


